
dysprosium;sulfane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dysprosium sulfane is a compound that combines the rare-earth element dysprosium with sulfur. Dysprosium, symbol Dy, has an atomic number of 66 and is part of the lanthanide series. It is known for its metallic silver luster and is never found in nature as a free element . Dysprosium sulfane, like other dysprosium compounds, exhibits unique chemical and physical properties that make it valuable in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Dysprosium sulfane can be synthesized through several methods. One common approach involves the direct reaction of dysprosium metal with sulfur at elevated temperatures. The reaction typically takes place in a controlled atmosphere to prevent oxidation:
Dy+S→DyS
Another method involves the use of dysprosium chloride and hydrogen sulfide gas:
DyCl3+3H2S→DyS+3HCl
Industrial Production Methods
Industrial production of dysprosium sulfane often involves the reduction of dysprosium oxide with sulfur or hydrogen sulfide. The process is carried out in high-temperature furnaces to ensure complete reaction and high yield:
Dy2O3+3H2S→2DyS+3H2O
Analyse Chemischer Reaktionen
Types of Reactions
Dysprosium sulfane undergoes various chemical reactions, including oxidation, reduction, and substitution.
-
Oxidation: : Dysprosium sulfane can be oxidized to form dysprosium oxide and sulfur dioxide:
2DyS+3O2→2Dy2O3+2SO2
-
Reduction: : It can be reduced back to dysprosium metal and hydrogen sulfide:
DyS+H2→Dy+H2S
-
Substitution: : Dysprosium sulfane can react with halogens to form dysprosium halides and sulfur:
DyS+Cl2→DyCl3+S
Common Reagents and Conditions
Common reagents used in these reactions include oxygen, hydrogen, and halogens. The reactions typically occur at high temperatures and may require catalysts to proceed efficiently.
Major Products
The major products formed from these reactions include dysprosium oxide, dysprosium halides, sulfur dioxide, and hydrogen sulfide.
Wissenschaftliche Forschungsanwendungen
Dysprosium sulfane has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of dysprosium sulfane involves its interaction with molecular targets and pathways in various applications. In biological systems, dysprosium sulfane can bind to specific proteins and enzymes, altering their activity and function. In industrial applications, its unique magnetic and optical properties are exploited to enhance the performance of materials and devices .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dysprosium Oxide (Dy₂O₃): Used in ceramics and as a precursor for other dysprosium compounds.
Dysprosium Chloride (DyCl₃): Utilized in the production of dysprosium metal and as a catalyst in chemical reactions.
Dysprosium Nitrate (Dy(NO₃)₃): Used in the synthesis of other dysprosium compounds and as a reagent in analytical chemistry.
Uniqueness
Dysprosium sulfane is unique due to its combination of dysprosium and sulfur, which imparts distinct chemical and physical properties. Its ability to undergo various chemical reactions and its applications in diverse fields make it a valuable compound for scientific research and industrial use .
Eigenschaften
Molekularformel |
DyH2S |
|---|---|
Molekulargewicht |
196.58 g/mol |
IUPAC-Name |
dysprosium;sulfane |
InChI |
InChI=1S/Dy.H2S/h;1H2 |
InChI-Schlüssel |
OWWFXHCGAXSBIM-UHFFFAOYSA-N |
Kanonische SMILES |
S.[Dy] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



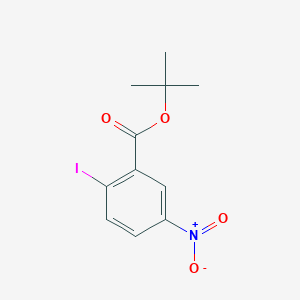
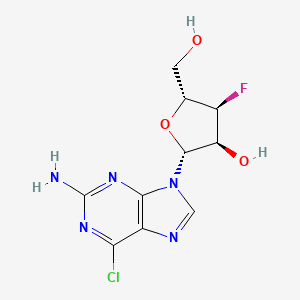
![Xanthylium, 3,6-diamino-9-[2-carboxy-4-[(2-propyn-1-ylamino)carbonyl]phenyl]-4,5-disulfo-, inner salt](/img/structure/B12336920.png)
![[(3R,4S,5S,6R)-3,4,5-triacetyloxy-6-(2-bromoethoxy)oxan-2-yl]methyl acetate](/img/structure/B12336923.png)
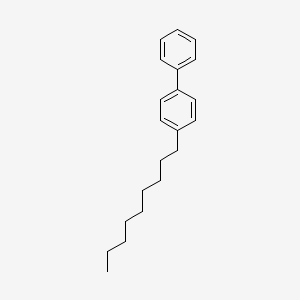
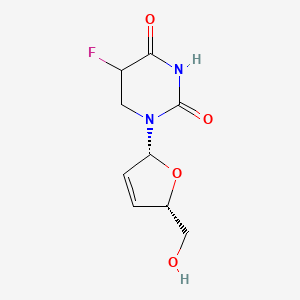
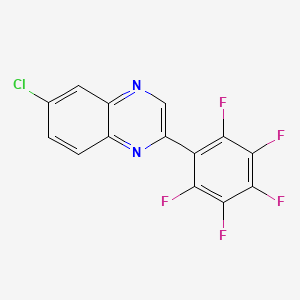
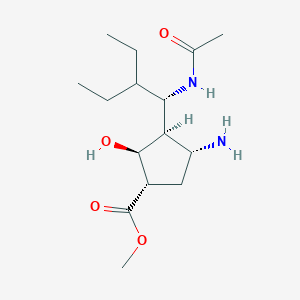

![Methanesulfonamide, N-[4-methoxy-3-[[[(2R,3R)-2-phenyl-3-piperidinyl]amino]methyl]phenyl]-N-methyl-, rel-](/img/structure/B12336983.png)
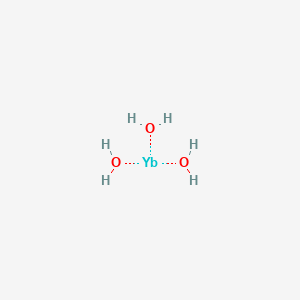
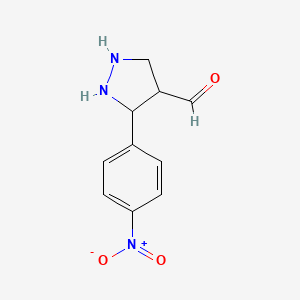
![tert-Butyl 2-(3-(bromomethyl)phenyl)-1H-benzo[d]imidazole-1-carboxylate](/img/structure/B12336994.png)
